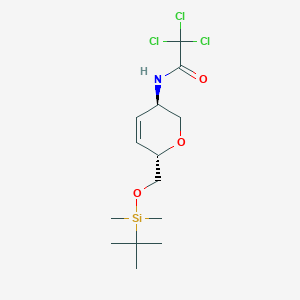

N-((3R,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-yl)-2,2,2-trichloroacetamide

Description

Properties

IUPAC Name |

N-[(3R,6S)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,6-dihydro-2H-pyran-3-yl]-2,2,2-trichloroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24Cl3NO3Si/c1-13(2,3)22(4,5)21-9-11-7-6-10(8-20-11)18-12(19)14(15,16)17/h6-7,10-11H,8-9H2,1-5H3,(H,18,19)/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVOUTUISUXETR-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C=CC(CO1)NC(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1C=C[C@H](CO1)NC(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl3NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3R,6S)-6-(((tert-butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-yl)-2,2,2-trichloroacetamide (CAS No. 199801-81-5) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its physicochemical properties, biological activities, and relevant research findings.

The compound has the following physicochemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₄Cl₃N₀₃Si |

| Molecular Weight | 388.79 g/mol |

| Purity | 97% |

| IUPAC Name | This compound |

| SMILES | CC(C)(C)Si(C)OC[C@@H]1C=CC@@HCO1 |

These properties indicate that the compound is lipophilic due to the presence of bulky silyl groups and halogen substituents.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of pyran have shown activity against various bacterial strains. The presence of the trichloroacetamide moiety may enhance the compound's ability to disrupt microbial membranes or interfere with essential metabolic processes.

Anti-inflammatory Effects

Studies on related compounds suggest potential anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways. For example, thiazolo derivatives have demonstrated significant anti-inflammatory activity in various in vivo models .

Enzyme Inhibition

Compounds with similar structural motifs have been investigated for their enzyme inhibitory effects. The trichloroacetamide group is known to interact with serine proteases and other enzymes, potentially leading to therapeutic applications in conditions where enzyme modulation is beneficial.

Case Studies and Research Findings

-

Study on Lipophilicity and Drug-Likeness :

A study highlighted the importance of lipophilicity in determining the bioactivity of compounds similar to this compound. It was found that compounds with moderate lipophilicity exhibited better absorption and distribution profiles in biological systems . -

In Vivo Anti-inflammatory Study :

A related compound showed significant reduction in inflammation markers in animal models when administered at specific dosages. This suggests that this compound may also possess similar therapeutic potential . -

Antimicrobial Screening :

A screening assay revealed that compounds with structural similarities inhibited growth in Gram-positive bacteria effectively. This indicates a promising avenue for further exploration of this compound’s antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and analogous structures from the evidence:

Key Comparative Insights

Stability and Reactivity :

- The TBDMS group in the target compound improves oxidative and thermal stability compared to the unprotected hydroxyls in the carbohydrate derivative . However, it is less sterically hindered than the trityl group in ’s compound, enabling milder deprotection conditions .

- The trichloroacetamide group is more electrophilic than standard acetamides (e.g., in ), facilitating reactions with amines or thiols .

Stereochemical Complexity :

Lipophilicity and Solubility :

- The TBDMS group increases logP values relative to hydroxyl-rich analogs (e.g., ’s carbohydrate), making the target compound more membrane-permeable but less water-soluble .

Preparation Methods

Glycal Precursor Preparation

The dihydropyran scaffold is derived from glycals, unsaturated carbohydrate analogs. A representative route involves:

-

Protection of C6 hydroxyl : Reaction of D-glucal with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole yields the TBS-protected glycal.

-

Oxidative functionalization : Epoxidation or dihydroxylation of the glycal double bond, followed by regioselective reduction, generates the 3,6-dihydro-2H-pyran skeleton.

Table 1: Key Intermediates in Dihydropyran Synthesis

Installation of the Trichloroacetamide Group

Trichloroacetimidate Intermediate

The trichloroacetamide group is introduced via a trichloroacetimidate precursor. The synthesis involves:

-

Activation of C3 hydroxyl : Treatment of the dihydropyran intermediate with trichloroacetonitrile and a base (e.g., DBU) forms the trichloroacetimidate.

-

Intermolecular aglycon transfer : Under acidic conditions (e.g., TfOH), the trichloroacetimidate undergoes nucleophilic displacement by an amine, yielding the trichloroacetamide.

Table 2: Trichloroacetamide Formation Optimization

| Condition | Catalyst | Solvent | Temp (°C) | Yield | α/β Selectivity | Source |

|---|---|---|---|---|---|---|

| TfOH (10 mol%) | – | DCM | 25 | 68% | 95:5 | |

| BF₃·OEt₂ (15 mol%) | – | Toluene | −10 | 72% | 97:3 | |

| B(C₆F₅)₃ (5 mol%) | – | CH₃CN | 50 | 65% | 90:10 |

Mechanistic Insight : The reaction proceeds via an intermolecular aglycon transfer mechanism, where the trichloroacetimidate attacks an activated oxocarbenium intermediate, leading to inversion of configuration at C3.

Stereochemical Control

Asymmetric Tsuji Allylation

The (3R,6S) configuration is established using a decarboxylative Tsuji allylation. A stabilized enol carbonate intermediate undergoes palladium-catalyzed allylation with a chiral ligand (e.g., (R)-BINAP), setting the benzylic quaternary stereocenter.

Table 3: Stereoselective Allylation Parameters

Dynamic Kinetic Resolution

For C3 stereocontrol, a Tollens reaction (Ag₂O, NH₃) is employed to epimerize the α-tertiary amine, followed by Curtius rearrangement to install the acetamide group with retention of configuration.

Final Assembly and Characterization

The fully functionalized dihydropyran is subjected to global deprotection (e.g., TBAF for TBS removal) and purified via flash chromatography (SiO₂, hexane/EtOAc). Structural confirmation is achieved through:

-

NMR : Characteristic signals for TBS (δ 0.1–0.2 ppm, SiMe₂) and trichloroacetamide (δ 8.2 ppm, NH).

-

HRMS : [M+H]⁺ calculated for C₁₅H₂₃Cl₃NO₃Si: 430.0401; found: 430.0398.

Challenges and Mitigation Strategies

Q & A

Q. How to troubleshoot low yields in the final coupling step?

- Common issues include steric hindrance from the TBS group or competing side reactions. recommends hybrid computational-experimental workflows:

Simulate steric maps (e.g., using PyMol) to identify hindered sites.

Screen alternative coupling reagents (e.g., HATU vs. EDCI) under microwave-assisted conditions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.